N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a 1,1-dioxo-1λ⁶,2-thiazinan substituent on the para position of the phenyl ring. The thiazinan moiety is a six-membered heterocyclic ring containing sulfur and nitrogen, with two oxygen atoms forming a sulfone group.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(20-9-5-7-16-6-1-2-8-19(16)20)22-17-10-12-18(13-11-17)23-14-3-4-15-27(23,25)26/h1-2,5-13H,3-4,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBLPPBYCFHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate aldehyde or ketone.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the thiazinan ring reacts with a halogenated benzene derivative.
Formation of the Naphthalene-1-carboxamide: The final step involves the coupling of the phenyl-thiazinan intermediate with a naphthalene-1-carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the naphthalene or phenyl rings.
Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The compound’s core structure places it within a broader class of naphthalenecarboxamides and aryl-substituted heterocycles. Below is a systematic comparison with key analogs:
Structural and Functional Group Comparisons
Table 1: Structural Features and Key Differences
Antimycobacterial Activity
- N-(4-propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide (): Exhibits potent activity against Mycobacterium tuberculosis (MIC = 12 µM) with low cytotoxicity. The hydroxyl group at the 2-position of naphthalene and the alkoxy group on the phenyl ring enhance lipophilicity (log P), which correlates with improved membrane permeability .
- Target Compound: The absence of a hydroxyl group and the presence of the sulfone-containing thiazinan may reduce lipophilicity compared to alkoxy derivatives.
Impact of Heterocyclic Substituents
- Thiazinan vs. Thiazolidin : The six-membered thiazinan ring (target compound) introduces different conformational flexibility compared to the five-membered thiazolidin (). Thiazolidin derivatives often exhibit higher ring strain, which can influence binding affinity to biological targets .
- Sulfonamido vs. Carboxamide : The sulfonamido derivative () may exhibit stronger hydrogen-bonding interactions due to the sulfonamide group, whereas the carboxamide in the target compound offers a balance between polarity and lipophilicity .
Electronic and Steric Effects
- Imino vs. Carboxamide Linkage: The imino group in ’s compound introduces a planar, conjugated system that may enhance π-π stacking interactions with aromatic residues in enzymes or receptors.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s log P is likely lower than alkoxyphenyl derivatives (e.g., 3.8 in ) due to the polar sulfone group. This may reduce passive diffusion but improve solubility in aqueous environments.
- Hydrogen Bonding : The sulfone and carboxamide groups increase hydrogen-bond acceptor capacity, which could enhance target engagement in polar active sites.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Structural Characteristics
The compound features a unique thiazinan ring fused with a naphthalene moiety, which contributes to its distinct chemical properties. The presence of the dioxo group enhances the compound's reactivity and potential interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 344.39 g/mol |
| Structural Features | Thiazinan ring, naphthalene core, amide group |
Antimicrobial Properties
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, studies on related naphthalene-1-carboxanilides have shown promising results against Mycobacterium avium subsp. paratuberculosis, with some derivatives demonstrating two-fold higher activity than established antibiotics like rifampicin and ciprofloxacin . The exact IC50 values for these compounds indicate varying degrees of effectiveness in inhibiting bacterial growth.
The proposed mechanisms of action for compounds in this class typically involve:
- Enzyme Inhibition: Many naphthalene derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.
- Receptor Interaction: These compounds may interact with specific cellular receptors, leading to altered cellular responses.
For example, related compounds have been documented to inhibit photosynthetic electron transport in isolated spinach chloroplasts, suggesting a broader ecological impact .
Study 1: Antimycobacterial Activity
In a systematic study involving ring-substituted naphthalene-1-carboxanilides, several derivatives were synthesized and tested against M. avium subsp. paratuberculosis. The most active compound demonstrated an IC50 value of 59 μmol/L against photosynthetic electron transport inhibition . This study highlighted the structure-activity relationships that could guide future drug development.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of these compounds on human monocytic leukemia THP-1 cell lines. The results indicated that while some derivatives exhibited potent antimycobacterial activity, they showed insignificant toxicity against human cells, making them suitable candidates for further development as therapeutic agents .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Study | Target Pathogen | Activity | IC50 Value | Cytotoxicity |
|---|---|---|---|---|
| Study 1 | M. avium subsp. paratuberculosis | Two-fold higher than rifampicin | Not specified | Insignificant |
| Study 2 | Photosynthetic electron transport | Inhibition by naphthalene derivatives | 59 μmol/L | Low toxicity to THP-1 cells |
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide?
The synthesis typically involves:
- Step 1 : Condensation of 4-aminophenyl-1λ⁶,2-thiazinane-1,1-dione with naphthalene-1-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Reaction yields improve with controlled temperatures (0–5°C during acyl chloride addition) and stoichiometric excess of acyl chloride (1.2–1.5 eq.) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns on the phenyl and thiazinan rings. The sulfonamide proton (NH) appears as a singlet near δ 10.5–11.0 ppm .
- IR Spectroscopy : Identifies the sulfonyl (S=O) stretch at ~1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈N₂O₃S: Calc. 402.1048, Obs. 402.1051) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
Advanced Research Questions
Q. How does the sulfonamide group influence enzyme inhibition mechanisms, such as Factor XIa or carbonic anhydrase?
- Factor XIa Inhibition : The sulfonamide acts as a hydrogen-bond acceptor, binding to the catalytic Ser195 residue in the enzyme's active site. Docking studies (AutoDock Vina) show a binding affinity of −8.2 kcal/mol .
- Carbonic Anhydrase : Competitive inhibition via sulfonamide-Zn²+ coordination in the active site, validated by isothermal titration calorimetry (ITC) .
Q. What strategies address contradictory reports on this compound’s bioactivity across studies?
- Data Normalization : Control for assay variables (e.g., cell passage number, serum concentration in media).
- Structural Validation : Ensure batch-to-batch consistency via X-ray crystallography (e.g., SHELX refinement for crystal structure; R factor < 0.05) .
- Dose-Response Reproducibility : Use orthogonal assays (e.g., apoptosis via Annexin V/PI flow cytometry alongside MTT) .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Modifiable Sites :
| Position | Modification | Impact |
|---|---|---|
| Naphthalene C-2 | Electron-withdrawing groups (e.g., -NO₂) | ↑ Lipophilicity, ↑ enzyme affinity |
| Thiazinan S=O | Replacement with Se=O | Alters redox activity and cytotoxicity |
- Computational Tools : QSAR models (e.g., CoMFA) predict bioactivity trends using descriptors like logP and polar surface area .
Q. What advanced techniques resolve challenges in crystallizing this compound for structural studies?
- Crystallization : Slow evaporation from DMSO/EtOH (1:4) at 4°C yields monoclinic crystals (space group P2₁/c).
- Data Collection : High-resolution (≤1.0 Å) synchrotron X-ray diffraction with SHELXL refinement .
- Electron Density Maps : Validate sulfonamide geometry (e.g., S–N bond length: 1.63 Å) .
Methodological Notes
- Contradictory Data : Discrepancies in IC₅₀ values (e.g., 5–50 µM for Factor XIa) may arise from enzyme source (recombinant vs. native) or assay pH .
- Synthetic Pitfalls : Thiazinan ring oxidation during purification can be mitigated by inert atmospheres and low-temperature workups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
